(S)-5',8'-dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione
Description
(S)-5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione is a spirocyclic compound featuring an imidazolidine-dione core fused to a dihydronaphthalene moiety with methoxy substituents at the 5' and 8' positions. Its stereochemistry (S-configuration) and substituent pattern distinguish it from related analogs. Such spirocyclic systems are of interest in medicinal chemistry due to their structural rigidity, which often enhances receptor binding selectivity and metabolic stability .
Structure
3D Structure
Properties
IUPAC Name |
(3S)-5,8-dimethoxyspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-19-10-3-4-11(20-2)9-7-14(6-5-8(9)10)12(17)15-13(18)16-14/h3-4H,5-7H2,1-2H3,(H2,15,16,17,18)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOOVOFFZQZCBW-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC3(CC2=C(C=C1)OC)C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2CC[C@]3(CC2=C(C=C1)OC)C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-5',8'-dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione, also known by its CAS number 1391557-65-5, is a compound of significant interest due to its potential biological activities. This article focuses on its biological activity, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C14H16N2O4
- Molecular Weight : 276.29 g/mol
- Purity : NLT 98%
- Storage Conditions : Store at 20ºC for up to 2 years .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Its structure suggests possible interactions with various biological targets involved in cancer progression.
Case Studies
- In Vitro Studies :
- Mechanism of Action :
Other Biological Activities
Besides its anticancer properties, this compound has been evaluated for other biological activities:
- Antimicrobial Activity : Preliminary tests have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Specific mechanisms of action are still under investigation.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes linked to metabolic disorders, although detailed studies are required to elucidate its efficacy and specificity .
Data Table of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The target compound shares a spiro[imidazolidine-4,1'-naphthalene]-2,5-dione scaffold with several synthesized derivatives. Key structural differences lie in substituent type, position, and stereochemistry:
Table 1: Structural and Physicochemical Comparisons
*LogP and TPSA values are estimated based on analogous compounds .
- Polar Surface Area (TPSA) : The target’s TPSA (~85 Ų) is intermediate, balancing membrane permeability and solubility. Hydroxymethyl-substituted analogs (e.g., TPSA ~120 Ų) exhibit higher polarity, which may reduce CNS penetration .
- Stereochemistry : The (S)-configuration could confer distinct binding interactions compared to racemic or uncharacterized stereoisomers in other derivatives .
Pharmacological Activity and Receptor Affinity
Spirohydantoin derivatives, particularly those with tetralin or indane moieties, show high affinity for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) and dopaminergic D2/D3 receptors . While direct data for the target compound is unavailable, inferences can be drawn:
Table 2: Pharmacological Profile of Selected Analogs
- Methoxy vs. Methoxy groups are electron-donating, which could modulate π-π interactions in receptor binding pockets.
- Selectivity : Compounds with tetralin/indane substituents exhibit dual 5-HT1A agonist/5-HT7 antagonist activity . The target’s dimethoxy pattern might favor 5-HT2A or adrenergic receptor interactions, as seen in other methoxy-substituted CNS drugs.
Drug-Likeness and ADME Profile
All spirooxindole-pyrrolines in comply with Lipinski’s rules (MW <500, LogP <5, HBD <5, HBA <10), and the target compound is expected to follow suit .
- LogP : Estimated at ~1.8, within the ideal range for oral bioavailability.
- TPSA : ~85 Ų, indicating moderate blood-brain barrier penetration.
- Metabolic Stability : Methoxy groups may slow oxidative metabolism compared to hydroxylated analogs, extending half-life .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the spirocyclic core of (S)-5',8'-dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione?
- Methodological Answer : The spirocyclic structure can be synthesized via cyclocondensation reactions involving β-ketodiketones or thioamide precursors. For example, thioamides derived from cyclic β-ketodiketones (e.g., 1,3-dioxoindane-2-carbothioic N-methylamide) react with amines to form spirocyclic intermediates . Key steps include optimizing reaction temperatures (e.g., 80–100°C) and using polar aprotic solvents (e.g., ethanol or DMF) to enhance yields. Characterization via NMR (e.g., δH 2.25–3.36 ppm for CH and NCH groups) and IR (C=O stretching at ~1666–1676 cm) is critical for confirming regiochemistry .
Q. How can researchers ensure stereochemical fidelity during the synthesis of the (S)-configured spiro center?
- Methodological Answer : Asymmetric induction can be achieved using chiral auxiliaries or catalysts. For instance, enantioselective Michael additions or cyclizations with chiral ligands (e.g., BINOL derivatives) can bias the formation of the (S)-configuration. Post-synthesis validation via chiral HPLC or X-ray crystallography is essential to confirm enantiopurity .
Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR : and NMR resolve proton environments (e.g., methoxy groups at δH ~3.7–3.8 ppm) and quaternary carbons in the spiro system .
- IR : Confirm lactam (C=O at ~1675 cm) and methoxy (C-O at ~1250 cm) functionalities .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) provide purity assessment and molecular ion verification .
Advanced Research Questions
Q. What computational strategies are recommended to study the conformational dynamics of the spirocyclic system?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the energy barriers between spiro conformers. Molecular dynamics simulations (e.g., using AMBER or GROMACS) over 10–100 ns trajectories reveal solvent-dependent conformational equilibria . Focus on torsional angles around the spiro junction (C4 of imidazolidine and C2' of naphthalene) to identify dominant conformers in solution .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally related spiro compounds?
- Methodological Answer : Conduct meta-analyses of published datasets to identify confounding variables (e.g., assay conditions, cell lines). For example, discrepancies in IC values for spirocyclic lactams may arise from differences in ATP concentrations in kinase assays. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) and standardize protocols across labs .
Q. What experimental designs are optimal for probing the compound’s reactivity under catalytic conditions?
- Methodological Answer : Use a split-plot factorial design to screen catalysts (e.g., Pd/C, RuCl) and solvents (e.g., THF, DMSO). For instance, a central composite design (CCD) with variables like temperature (60–120°C), pressure (1–5 atm H), and catalyst loading (1–5 mol%) can model hydrogenation efficiency. Response surface methodology (RSM) identifies optimal conditions for reducing the naphthalene ring without degrading the imidazolidine moiety .
Q. How can researchers validate the proposed mechanism of action in enzyme inhibition studies?
- Methodological Answer : Employ kinetic isotope effects (KIEs) and transition-state analogs. For example, synthesize -labeled analogs to track bond cleavage via NMR. Competitive inhibition assays with varying substrate concentrations (Lineweaver-Burk plots) and X-ray co-crystallography of the compound-enzyme complex provide mechanistic insights .
Methodological Resources
- Synthetic Protocols : Cyclocondensation of β-ketodiketones with amines .
- Stereochemical Analysis : Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol eluents .
- Computational Modeling : Gaussian 16 for DFT calculations; PyMol for visualizing spiro conformers .
- Data Validation : PRISMA guidelines for systematic reviews of bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
